molecular formula C10H19NO3 B153004 tert-Butyl (3-hydroxycyclopentyl)carbamate CAS No. 1154870-59-3

tert-Butyl (3-hydroxycyclopentyl)carbamate

Cat. No.: B153004
CAS No.: 1154870-59-3
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C10H19NO3. It is a solid substance at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 3-hydroxycyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-hydroxycyclopentyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (3-oxocyclopentyl)carbamate
  • tert-Butyl (3-hydroxycyclohexyl)carbamate

Uniqueness

tert-Butyl (3-hydroxycyclopentyl)carbamate is unique due to the presence of the hydroxycyclopentyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Biological Activity

tert-Butyl (3-hydroxycyclopentyl)carbamate, also known as BOC-3-hydroxycyclopentylcarbamate, is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a hydroxycyclopentyl moiety. Its molecular formula is C10H19NO3C_{10}H_{19}NO_3, with a molecular weight of approximately 201.26 g/mol. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • tert-Butyl group : Acts as a protecting group for the hydroxyl functionality.
  • Hydroxycyclopentyl moiety : Provides unique reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to form stable carbamate linkages, which can inhibit or modify the activity of enzymes and other proteins. This characteristic makes it useful in biochemical research and potential therapeutic applications.

The mechanism of action involves:

  • Enzyme Inhibition : The carbamate group can act as a reversible inhibitor by forming covalent bonds with the active sites of enzymes, thus blocking substrate access.
  • Hydrogen Bonding : The hydroxy group may enhance binding affinity through hydrogen bonding interactions with specific molecular targets.

Case Studies

Several studies have highlighted the potential of carbamate derivatives in drug development:

  • Enzyme Kinetics : Research focusing on the enzyme inhibition properties of carbamates has shown promising results in modulating enzyme activity, which could be beneficial in treating diseases like cancer and autoimmune disorders.
  • Synthetic Applications : The compound has been utilized as a building block in organic synthesis, particularly in the formation of more complex molecules .

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight201.26 g/mol
Predicted pKa12.27
Density1.08 g/cm³
Biological ActivityPotential Impact
Enzyme InhibitionModulation of enzyme kinetics
Interaction with ReceptorsPotential therapeutic applications

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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